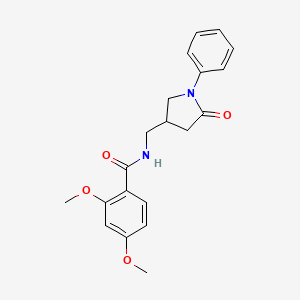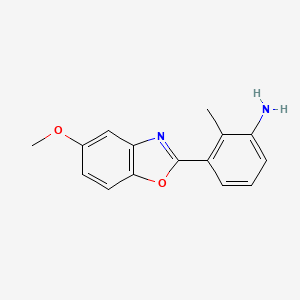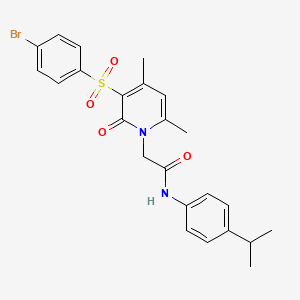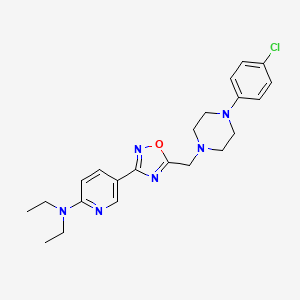![molecular formula C19H15BrN4O B2550730 5-[(4-Bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-52-5](/img/structure/B2550730.png)
5-[(4-Bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-[(4-Bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which has been extensively studied for its potential biological activities. This particular scaffold is known for its relevance in medicinal chemistry due to its ability to interact with various biological targets, including adenosine deaminase (ADA) and adenosine receptors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the condensation of appropriate precursors, such as amino-pyrazoles and aldehydes, in the presence of catalysts. For instance, heteropolyacids like H14[NaP5W29MoO110] and H3PMo12O40 have been used to catalyze the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones with high yields . Additionally, palladium-catalyzed C-C coupling reactions have been employed to synthesize analogues of potent antitumor agents . These methods highlight the versatility of the pyrazolo[3,4-d]pyrimidin-4-one core in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system. This structure can be further modified by introducing various substituents, which can significantly affect the compound's biological activity. For example, the introduction of arylalkyl substituents has been shown to result in potent ADA inhibitors . Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to study the electronic properties of these compounds, providing insights into their reactivity and interaction with biological targets .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including condensation, substitution, and cycloaddition, to yield a diverse range of compounds with different biological activities. For instance, the condensation of carboxamide with aromatic aldehydes in the presence of iodine has been used to synthesize anticancer and anti-5-lipoxygenase agents . Additionally, the cyclocondensation reaction has been employed to create novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are crucial for the pharmacokinetic profile of potential drug candidates. The introduction of specific substituents can also enhance the selectivity and potency of these compounds towards their biological targets, as seen in the case of phosphodiesterase 5 (PDE5) inhibitors .
Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds exhibited potential as anticancer agents against cell lines such as HCT-116 and MCF-7, highlighting the structure-activity relationship (SAR) underlying their bioactivity (Rahmouni et al., 2016).
Antimicrobial Applications
Pyrimidine derivatives have been incorporated into polyurethane varnish and printing ink paste, demonstrating very good antimicrobial effects against various microbial strains. This application suggests the utility of these compounds in surface coatings to prevent microbial growth (El‐Wahab et al., 2015).
Anti-Inflammatory Drugs Without Ulcerogenic Activity
The synthesis of pyrazolo[1,5-a]pyrimidines aimed at evaluating their antiinflammatory properties without the ulcerogenic side effects typical of nonsteroidal anti-inflammatory drugs (NSAIDs). Certain derivatives showed significant activity and a better therapeutic index compared to standard drugs, indicating their potential as safer anti-inflammatory medications (Auzzi et al., 1983).
Biological Activity of Pyrazolo[3,4-d]pyrimidine Nucleosides
Studies on 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have uncovered their biological activities, including antiviral and antitumor properties. These compounds have shown significant activity against viruses, tumor cells, and parasites, suggesting their potential in therapeutic applications (Cottam et al., 1984).
Adenosine Receptor Affinity
A series of pyrazolo[3,4-d]pyrimidine analogues were synthesized to explore their affinity for A1 adenosine receptors. These studies contribute to understanding the potential of these compounds in modulating adenosine receptor-mediated physiological processes (Harden et al., 1991).
In Vivo Activity on Bcr-Abl T315I Mutant
Pyrazolo[3,4-d]pyrimidines were identified for their activity against the Bcr-Abl T315I mutant, relevant in chronic myeloid leukemia (CML) resistance to therapy. This research provides a basis for developing new therapeutic agents targeting resistant CML mutations (Radi et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
If it acts similarly to other pyrazolo[3,4-d]pyrimidine derivatives, it may inhibit cdk2, thereby disrupting the cell cycle and inhibiting cell proliferation .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in various cell lines .
properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-13-4-2-3-5-17(13)24-18-16(10-22-24)19(25)23(12-21-18)11-14-6-8-15(20)9-7-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXLVTLIVNYBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B2550652.png)


![3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2550656.png)


![N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide](/img/structure/B2550660.png)
![7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2550661.png)


![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)
![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)
![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)